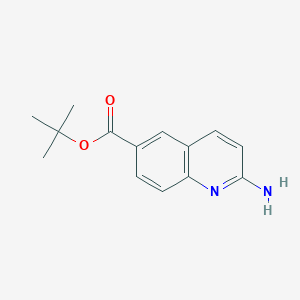

tert-butyl 2-aminoquinoline-6-carboxylate

Übersicht

Beschreibung

tert-butyl 2-aminoquinoline-6-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with an amino group at the 2-position and a carboxylic acid tert-butyl ester at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoquinoline-6-carboxylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Amino Group: The amino group at the 2-position can be introduced through nitration followed by reduction. For example, nitration of quinoline can be achieved using nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent like tin and hydrochloric acid.

Esterification: The carboxylic acid group at the 6-position can be esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 2-aminoquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2-nitroquinoline-6-carboxylic acid tert-butyl ester.

Reduction: Reformation of this compound from its nitro derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-aminoquinoline-6-carboxylate is utilized as a precursor for synthesizing various pharmacologically active compounds. Notable applications include:

- Antimalarial Agents : The compound has been explored for its potential in developing new antimalarial drugs, particularly against Plasmodium falciparum strains resistant to existing treatments .

- Antibacterial and Anticancer Agents : Its derivatives have shown promise in inhibiting bacterial growth and cancer cell proliferation, acting through mechanisms such as enzyme inhibition and DNA intercalation .

Biological Studies

This compound serves as an important probe in biological studies aimed at understanding the mechanisms of action of quinoline-based drugs. Key findings include:

- Mechanism of Action : Research indicates that this compound can inhibit enzymes involved in nucleic acid synthesis and intercalate into DNA, disrupting cellular processes essential for replication and transcription .

- Targeting Specific Pathways : It has been shown to target molecular pathways related to disease progression, including kinase inhibition, which is crucial for developing targeted therapies.

Chemical Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules and natural products. Its utility includes:

- Synthesis of Quinoline Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to produce a range of substituted quinoline derivatives .

- Development of Organic Materials : Researchers are investigating its potential applications in creating organic electronic materials and dyes due to its unique electronic properties.

Material Science

The compound's structural characteristics make it suitable for exploration in material science:

- Organic Electronics : There is ongoing research into using this compound in developing organic semiconductors and photovoltaic materials due to its favorable charge transport properties .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 2-aminoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: It can inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antibacterial or anticancer effects.

Intercalating DNA: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for antimalarial and anticancer agents.

Targeting Specific Pathways: It can target specific molecular pathways involved in disease progression, such as the inhibition of kinases or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Aminoquinoline-6-carboxylic acid methyl ester

- 2-Aminoquinoline-6-carboxylic acid ethyl ester

- 2-Aminoquinoline-6-carboxylic acid isopropyl ester

Uniqueness

tert-butyl 2-aminoquinoline-6-carboxylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and biological activity. The tert-butyl group can also enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

Tert-butyl 2-aminoquinoline-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminoquinoline derivatives with tert-butyl esters. Various synthetic routes have been explored to optimize yield and purity, including modifications in reaction conditions and the use of different catalysts. For instance, studies have shown that employing specific solvents can significantly enhance the efficiency of the reaction process.

Antimalarial Activity

Research indicates that derivatives of aminoquinolines, including this compound, exhibit promising antimalarial properties. A study demonstrated that synthesized compounds displayed excellent in vitro antiplasmodial activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The results are summarized in Table 1 below:

| Compound | IC50 (nM) | CQ-S Activity | CQ-R Activity |

|---|---|---|---|

| 7a | 3.27 | Excellent | Moderate |

| 7g | 11.16 | High | High |

| 15c | 9.79 | Excellent | High |

These findings suggest that modifications to the side chains of the aminoquinoline scaffold can lead to enhanced antimalarial efficacy, particularly against resistant strains .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated using the MTT assay against Vero cell lines. The selectivity indices ranged significantly, indicating a favorable safety profile for several derivatives. For example:

| Compound | Selectivity Index |

|---|---|

| 7a | 37,281 |

| 7g | 22,727 |

| 15c | 9,852 |

These results highlight that certain derivatives maintain low cytotoxicity while exhibiting potent antimalarial activity .

The primary mechanism through which aminoquinolines exert their antimalarial effects involves inhibition of heme polymerization into hemozoin. This process is critical for the survival of malaria parasites within erythrocytes. The compounds were found to inhibit β-hematin formation in a concentration-dependent manner, with IC50 values ranging from 0.14 to 0.27 mM across various derivatives .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- In Vivo Efficacy : In an animal model study, compounds derived from this scaffold demonstrated significant reductions in parasitemia levels after four days of treatment.

- Combination Therapies : Investigations into combination therapies with other antimalarials have shown synergistic effects, enhancing overall efficacy and reducing the likelihood of resistance development.

Eigenschaften

IUPAC Name |

tert-butyl 2-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOYGLFQUPKQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.